The synthesis of PROTAC CRABP-II Degrader-2 involves several key steps, primarily focusing on the creation of a heterobifunctional molecule. This molecule typically consists of:
The synthesis process often employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing various coupling reactions to form the desired linkages between components. Detailed methodologies can vary but typically include purification steps like high-performance liquid chromatography (HPLC) to ensure the final product's purity .
The molecular structure of PROTAC CRABP-II Degrader-2 is characterized by its unique arrangement of functional groups that facilitate its interaction with both CRABP-II and the E3 ligase. The structural analysis reveals:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how variations in structure influence degradation efficiency .
The chemical reactions involved in the functioning of PROTAC CRABP-II Degrader-2 primarily revolve around:
These reactions are critical as they enable the selective removal of specific proteins from cellular environments without affecting other cellular components .
The mechanism of action for PROTAC CRABP-II Degrader-2 involves several sequential steps:
This catalytic mechanism allows PROTACs to act at low concentrations, as one molecule can degrade multiple target proteins .
PROTAC CRABP-II Degrader-2 exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize these properties .
The applications of PROTAC CRABP-II Degrader-2 extend beyond basic research into potential therapeutic avenues:
The versatility of PROTAC technology positions it as a promising approach in both academia and industry for tackling complex biological challenges .
Targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond inhibition to complete elimination of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack cellular degradation machinery, offering unprecedented advantages for challenging drug targets.
The ubiquitin-proteasome system (UPS) is the primary pathway for intracellular protein degradation in eukaryotic cells. This process involves three key enzymes:
PROTACs exploit this system by simultaneously binding an E3 ligase and a target protein, forming a ternary complex that triggers polyubiquitination of the target. The 26S proteasome then recognizes the ubiquitin tag and degrades the target protein, while the PROTAC molecule is recycled [1] [6].
Table 1: Key Steps in UPS-Mediated Degradation
| Step | Component | Function |
|---|---|---|
| 1 | E1 enzyme | Activates ubiquitin via ATP-dependent adenylation |
| 2 | E2 enzyme | Carries activated ubiquitin to E3 ligase |
| 3 | E3 ligase | Binds substrate and facilitates ubiquitin transfer |
| 4 | 26S proteasome | Recognizes polyubiquitinated proteins and degrades them |
The PROTAC concept was pioneered in 2001 by Crews and Deshaies, who developed a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) using an SCF E3 ligase complex [6] [10]. Key milestones include:
Table 2: Evolution of Key PROTAC Technologies
| Year | Breakthrough | Significance |
|---|---|---|
| 2001 | Peptide-based PROTACs | Proof-of-concept for UPS hijacking |
| 2008 | Small-molecule MDM2 PROTACs | Improved cell permeability and pharmacokinetics |
| 2014 | VHL ligand optimization | High-affinity recruitment of VHL E3 ligase |
| 2019 | Clinical-stage PROTACs (ARV-110) | Validation of therapeutic applicability |
PROTACs offer distinct pharmacological benefits:
Challenges remain, including the "hook effect" (loss of degradation at high concentrations) and molecular size limitations affecting bioavailability [3] [6].
Table 3: PROTACs vs. Small-Molecule Inhibitors
| Property | PROTACs | Traditional Inhibitors |
|---|---|---|
| Mechanism | Target degradation | Target inhibition |
| Efficacy | Catalytic, substoichiometric | Stoichiometric |
| Target scope | Includes non-enzymatic proteins | Limited to druggable pockets |
| Resistance | Effective against overexpressed/mutated targets | Vulnerable to resistance mutations |
| Selectivity | Ternary complex-dependent | Binding site-dependent |
Cellular retinoic acid-binding protein II (CRABP-II) is a cytoplasmic transporter of retinoic acid (RA) involved in cell differentiation and proliferation. Its overexpression is linked to cancer progression and retinoid resistance, making it an ideal proof-of-concept target for PROTAC technology [2] [4].
PROTAC CRABP-II Degrader-2 exemplifies this approach:
Structural Analysis:The degrader features a conformationally flexible triethylene glycol linker (OCCOCCONC(=O)) connecting the target-binding and E3-ligand modules. This optimizes ternary complex formation by allowing spatial adaptability between CRABP-II and cIAP1 [4] [8].
Table 4: Chemical Specifications of PROTAC CRABP-II Degrader-2
| Property | Value |
|---|---|
| CAS Number | 1225383-38-9 |
| Molecular Formula | C₄₄H₆₄N₄O₁₀ |
| Molecular Weight | 809.00 g/mol |
| SMILES | CC(/C=C/C=C(/C=C/C1=C(/C(CCC(C)1C)=N/OCC(NCCOCCOCCOC(C@HNC(C@@HC@HCC2=CC=CC=C2)=O)=O)=O)C)C)=C\C(O)=O |
| InChiKey | LJDTZKKSXVIAPQ-FATAJGLMSA-N |
IAP-based degraders (termed SNIPERs) uniquely induce simultaneous degradation of both the target protein (CRABP-II) and the E3 ligase (cIAP1), enhancing their cellular efficacy [8]. This dual-degradation profile was validated in cellular models, establishing CRABP-II Degrader-2 as a critical tool for probing TPD mechanisms [4] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5